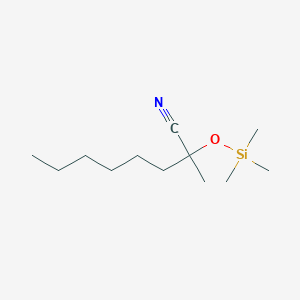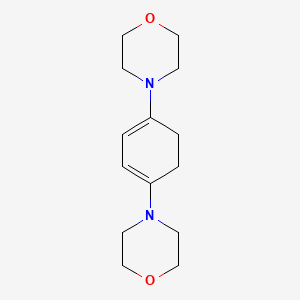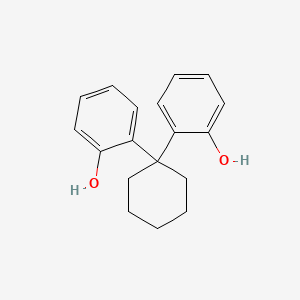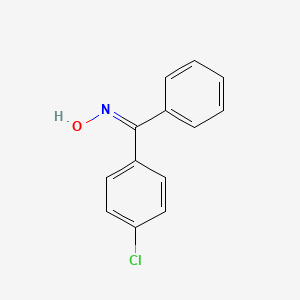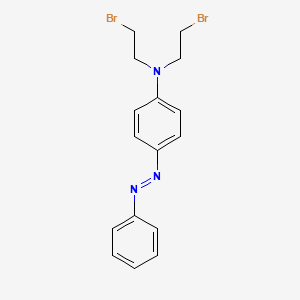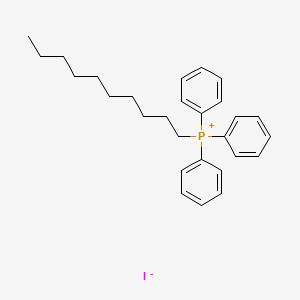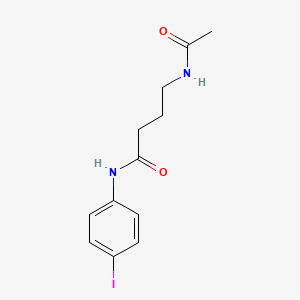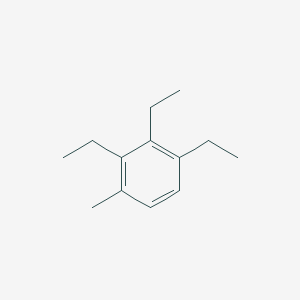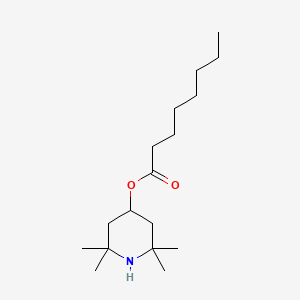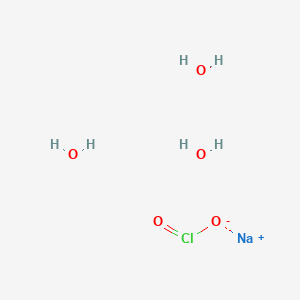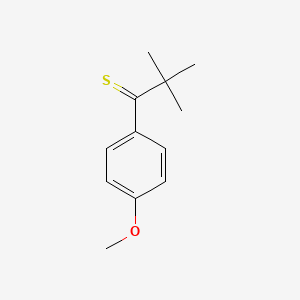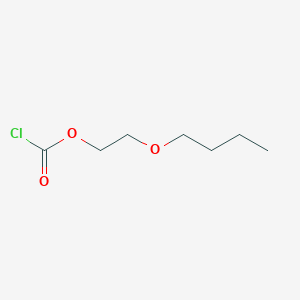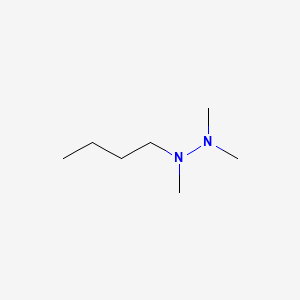
Butyltrimethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltrimethylhydrazine is a chemical compound with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.2312 g/mol It is a member of the hydrazine family, characterized by the presence of a hydrazine functional group (–NH–NH₂) attached to a butyl group and three methyl groups
Vorbereitungsmethoden
The synthesis of Butyltrimethylhydrazine typically involves the reaction of butylhydrazine with trimethylchlorosilane under anhydrous conditions. The reaction is carried out in a suitable solvent, such as diethylene glycol dimethyl ether, and requires careful control of temperature and reaction time . The process involves the following steps:
Preparation of Sodium Azide Solution: Sodium azide is dissolved in diethylene glycol dimethyl ether.
Addition of Trimethylchlorosilane: Trimethylchlorosilane is added to the sodium azide solution, and the mixture is stirred at 70°C for 60 hours.
Distillation: The product is distilled under reduced pressure to obtain pure this compound.
Analyse Chemischer Reaktionen
Butyltrimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyltrimethylhydrazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Butyltrimethylhydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
Butyltrimethylhydrazine can be compared with other similar compounds, such as:
Methylhydrazine: A simpler hydrazine derivative with one methyl group.
Dimethylhydrazine: A hydrazine derivative with two methyl groups.
Eigenschaften
CAS-Nummer |
52598-10-4 |
|---|---|
Molekularformel |
C7H18N2 |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
1-butyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-5-6-7-9(4)8(2)3/h5-7H2,1-4H3 |
InChI-Schlüssel |
RYFAVXZAQCHUDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



